molecular formula C12H10N2O B11902249 5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-77-8

5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11902249
CAS No.: 1346686-77-8
M. Wt: 198.22 g/mol
InChI Key: WTSJEDLFEQGVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is a heteroaromatic compound featuring a bipyridine backbone with a methyl group at the 5-position of one pyridine ring and a carbaldehyde substituent at the 5'-position of the adjacent pyridine ring. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol (calculated based on structural analogs ). The compound is typically stored under dry, sealed conditions at 2–8°C to prevent degradation .

The carbaldehyde functional group renders the compound reactive, enabling its use as a precursor for synthesizing amides, hydrazones, or Schiff bases.

Properties

CAS No.

1346686-77-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-8H,1H3

InChI Key

WTSJEDLFEQGVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be achieved through several methods, including:

    Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.

    Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of boronic acids with halogenated pyridines.

    Stille Coupling: Another palladium-catalyzed method, Stille coupling involves the reaction of organotin compounds with halogenated pyridines.

Industrial Production Methods

Industrial production of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl and aldehyde positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted bipyridine derivatives

Scientific Research Applications

5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde primarily involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the metal involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for various applications .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of the methyl and carbaldehyde groups significantly affects electronic properties. For example, this compound has a meta-substituted carbaldehyde relative to the bipyridine linkage, whereas [2,4'-bipyridine]-5-carbaldehyde has a para-substituted carbaldehyde .
  • Solubility : While exact solubility data for the methylated derivative is unavailable, [2,3'-bipyridine]-5'-carbaldehyde requires 5.43 mL of solvent to prepare a 10 mM solution from 10 mg . Methylation may reduce aqueous solubility due to hydrophobic effects.

Stability and Handling

  • Degradation Risks: Carbaldehydes are prone to oxidation and humidity-induced decomposition. The methyl group in this compound may slightly improve stability compared to non-methylated analogs by reducing electrophilicity at the aldehyde group .
  • Storage : All bipyridine carbaldehydes require strict temperature control (2–8°C) and moisture-free environments, as emphasized for [2,3'-bipyridine]-5'-carbaldehyde .

Biological Activity

5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.

This compound can be synthesized through various methods, including condensation reactions involving appropriate precursors. The synthesis typically involves the following steps:

  • Formation of the Bipyridine Framework : This can be achieved via cyclization reactions, often catalyzed by metal complexes.
  • Introduction of the Aldehyde Group : The final step involves functionalizing the bipyridine core to introduce the aldehyde group.

The compound's structure is characterized by a methyl group at the 5-position of the bipyridine ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that bipyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess effective antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Bipyridine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)Staphylococcus aureus16 µg/mL
2,2'-BipyridinePseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The antioxidant potential of bipyridine derivatives has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH radical scavenging.

Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of various bipyridine derivatives, it was found that this compound exhibited a significant reduction in oxidative markers in vitro. The compound increased the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx), indicating its potential for therapeutic use in oxidative stress-related conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways associated with inflammation and cell survival.

Research Findings

Recent studies have highlighted the potential applications of this compound in treating various diseases:

  • Cancer Research : Preliminary studies suggest that bipyridine derivatives may induce apoptosis in cancer cells by modulating signaling pathways like MAPK and PI3K/AKT.
  • Neuroprotective Effects : There is growing interest in exploring the neuroprotective properties of these compounds against neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.